Cyclohexylmethanesulfonamide

Description

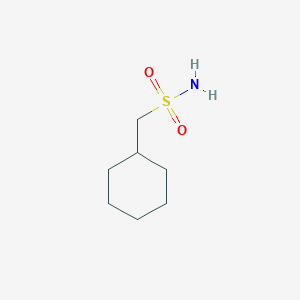

Structure

3D Structure

Properties

IUPAC Name |

cyclohexylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPGNAIPMMGCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-59-4 | |

| Record name | cyclohexylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclohexylmethanesulfonamide and Its Complex Derivatives

Established Synthetic Pathways for Cyclohexylmethanesulfonamide

The foundational methods for synthesizing this compound rely on well-established principles of sulfonamide formation.

General Preparative Approaches to Sulfonamides

The most conventional and widely practiced method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgresearchgate.net This reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, is a cornerstone of sulfonamide synthesis. wikipedia.org The general transformation can be represented as:

RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org

This classical approach is applicable to the synthesis of a wide array of sulfonamides, including N-substituted derivatives. Alternative methods have also been developed to broaden the scope and improve reaction conditions. These include the use of sulfonic acids, sulfonyl azides, thiosulfonates, and sulfones as precursors for amination reactions. researchgate.net Furthermore, milder conditions, such as using water as a solvent for the sulfonation of amines, have been explored. researchgate.net

A notable variation involves the oxidation of thiols or disulfides linked to amines to form sulfonamides, a method often employed for the synthesis of cyclic sulfonamides known as sultams. wikipedia.org More recent developments have introduced reagents like the stable and air-resistant 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a source of sulfur dioxide for introducing sulfonyl groups. thieme-connect.com

Stereochemical Considerations in Cyclohexyl Ring Introduction

For instance, in the synthesis of N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, the stereochemistry of the substituents on the cyclohexyl ring is crucial for its application in asymmetric synthesis, where it serves as a chiral ligand for the addition of alkylzinc reagents to aldehydes. acs.org The synthesis of such molecules often starts from chiral precursors like (1S, 2S)-cyclohexyldiamine to ensure the desired stereochemical outcome. rsc.org The conformation of the cyclohexyl ring, whether it adopts a chair, boat, or twist-boat conformation, and the axial or equatorial positioning of substituents, are key factors that chemists must control during synthesis.

Advanced Synthetic Strategies for this compound-Containing Scaffolds

Modern organic synthesis has introduced sophisticated methods that allow for the construction of complex molecules containing the this compound unit with high efficiency and selectivity.

Multicomponent Reactions Incorporating this compound Units

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex products from three or more starting materials in a single step. beilstein-journals.orgfrontiersin.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. mdpi.com While specific examples detailing the direct incorporation of pre-formed this compound into an MCR are not prevalent in the provided search results, the principles of MCRs can be applied to construct scaffolds that either contain or can be readily converted to this compound derivatives.

For example, the Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce α-acetamido carboxamides. nih.gov By using cyclohexylamine (B46788) as the amine component, a cyclohexyl-containing scaffold can be readily assembled. Subsequent modifications could then introduce the methanesulfonamide (B31651) group. The Groebke–Blackburn–Bienaymé (GBB) reaction is another three-component reaction that efficiently assembles imidazo[1,2-a]-heterocycles from amidines, aldehydes, and isocyanides, offering another avenue for creating complex structures that could be functionalized with a this compound moiety. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many sulfonamides. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide or triflate and an amine, is a prime example. rsc.org This methodology has been extended to the coupling of sulfonamides with aryl halides, although the lower nucleophilicity of sulfonamides compared to amines can present a challenge. thieme-connect.com

To overcome this, specialized ligands and reaction conditions have been developed. For instance, the use of biarylphosphine ligands can enhance the efficiency of palladium-catalyzed C-N bond formation involving sulfonamides. thieme-connect.com These reactions are crucial for synthesizing N-aryl sulfonamides, a common structural motif in pharmaceuticals. researchgate.netbeilstein-journals.org The development of these catalytic systems allows for the coupling of a wide range of aryl and heteroaryl halides with sulfonamides under relatively mild conditions. mit.edu

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / Xantphos | N-substituted 4-bromo-7-azaindole, Amides/Amines | N-Aryl/N-Heteroaryl Sulfonamides | beilstein-journals.org |

| Pd₂ (dba)₃ / Biarylphosphine ligands | Aryl bromides/chlorides/triflates, (Alkyl)aryl sulfonamides | N,N-Diaryl sulfonamides | thieme-connect.com |

| Pd-catalyst / DavePhos | Iodo-closo-dodecaborate, Sulfonamides | B-N bond containing sulfonamides | rsc.org |

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, which is of paramount importance in many areas of chemistry. uwindsor.cachiralpedia.com This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate control. uwindsor.ca

In the context of this compound, asymmetric synthesis can be employed to control the stereochemistry of the cyclohexyl ring or other chiral centers within the molecule. One approach involves using a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. uwindsor.ca For example, a chiral amine could be used to form a sulfonamide, and its inherent chirality could influence subsequent bond formations.

Transition-metal catalysis is a powerful tool in asymmetric synthesis. chiralpedia.com Chiral ligands coordinated to a metal center can create a chiral environment that promotes the formation of one enantiomer over the other. mdpi.com For instance, rhodium-catalyzed asymmetric hydrogenation is a well-established method for producing chiral compounds. mdpi.com While a direct application to this compound is not detailed in the provided results, this principle could be applied to precursors to establish the desired stereochemistry.

Substrate-controlled synthesis relies on an existing chiral center within the starting material to direct the formation of new stereocenters. uwindsor.ca For example, if a synthesis begins with a chiral, enantiomerically pure cyclohexanol (B46403) derivative, its stereochemistry can influence the stereochemical outcome of subsequent reactions to build the final this compound product.

Cyclization Reactions for Pyrrolo- and Pyrimidine-Containing Derivatives

The synthesis of complex heterocyclic systems fused to the core structure of this compound often involves strategic cyclization reactions. These reactions are crucial for constructing the pyrrolo- and pyrimidine (B1678525) rings that are characteristic of many biologically active derivatives. The literature provides several examples of creating such fused systems, particularly the pyrrolo[2,3-d]pyrimidine scaffold, which is a notable isostere of purine.

One common strategy involves the cyclization of a suitably substituted pyrimidine precursor. For instance, the formation of pyrrolo[2,3-d]pyrimidines can be achieved through the cyclization of pyrimidine derivatives in an acidic medium. ekb.eg This process typically proceeds via the deprotection of an acetal (B89532) group, followed by the condensation of the resulting carbonyl with an adjacent amino group on the pyrimidine ring. ekb.eg Another approach involves the reaction of an o-aminonitrile functional group on a pyrrole (B145914) ring. Heating this intermediate with formic acid can trigger cyclization to yield a pyrrolo[2,3-d]pyrimidinone derivative. aensiweb.com

More complex, multi-step sequences have also been developed. In one method, a secondary amine intermediate is reacted with 4-chloro-2-thiomethylpyrimidine carboxaldehyde. The resulting product then undergoes a cyclization reaction in the presence of caesium carbonate at high temperatures, often with microwave irradiation, to furnish the desired pyrrolo[2,3-d]pyrimidine core. nih.gov This is followed by an oxidation step to complete the synthesis of the intermediate. nih.gov

The table below summarizes various cyclization methods used to form pyrrolo[2,3-d]pyrimidine systems, which can be applied to complex sulfonamide derivatives.

| Starting Material Type | Reagents & Conditions | Product | Reference |

| o-aminonitrile-substituted pyrrole | Formic acid, heat | Pyrrolo[2,3-d]pyrimidinone | aensiweb.com |

| o-aminonitrile-substituted pyrrole | Phenylisothiocyanate, pyridine, heat | Thioxo-pyrrolopyrimidine | aensiweb.com |

| Substituted pyrimidine with acetal and amino groups | Acidic medium | Pyrrolo[2,3-d]pyrimidine | ekb.eg |

| Substituted pyrimidine aldehyde | Caesium carbonate, 120 °C, microwave irradiation | Pyrrolo[2,3-d]pyrimidine | nih.gov |

| Alkynylated uracils and anilines | Domino C-N coupling/hydroamination | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | beilstein-journals.org |

These cyclization strategies are fundamental in building the complex architecture of molecules like N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide, where the pyrrolo[2,3-d]pyrimidine moiety is key to its function. google.combldpharm.com

Innovations and Challenges in the Synthesis of this compound Derivatives

The synthesis of advanced this compound derivatives, particularly those featuring complex heterocyclic systems, presents a unique set of challenges and opportunities for innovation. The focus of modern synthetic chemistry is not only on reaching the target molecule but also on how efficiently, sustainably, and selectively it can be done.

Route Scouting and Optimization in Complex Molecule Synthesis

Route scouting is a critical early-stage process in chemical development that involves investigating and evaluating multiple synthetic pathways to a target compound. adesisinc.com For complex molecules that incorporate the this compound scaffold, this process is essential for identifying a route that is not only high-yielding but also scalable, cost-effective, and safe. adesisinc.comchiroblock.com The increasing complexity of drug candidates necessitates a move away from linear syntheses towards more convergent approaches, where different fragments of the molecule are synthesized separately and then combined. chiroblock.com

Integrating route scouting with the initial design of the molecule allows chemists to create structures that are not only biologically active but also synthetically accessible. adesisinc.com This synergy ensures that promising candidates can be produced efficiently for further studies. adesisinc.comresearchgate.net

Development of Sustainable and Green Synthetic Processes

The pharmaceutical industry is increasingly focused on developing environmentally benign manufacturing processes. theseus.fi This involves minimizing waste, avoiding hazardous reagents, and using renewable resources where possible. For the synthesis of sulfonamides, including this compound derivatives, several green chemistry approaches have been explored.

Traditional methods often rely on sulfonyl chlorides, which can be unstable, and the reactions may require harsh conditions and toxic solvents. theseus.firesearchgate.net Innovations to circumvent these issues include:

Green Solvents: Replacing toxic organic solvents with greener alternatives such as water, deep eutectic solvents (DES), or polyethylene (B3416737) glycol (PEG) has shown promise. thieme-connect.comnih.govresearchgate.net For example, ultrasound-assisted synthesis in water has been used to produce sulfonamide derivatives efficiently. nih.gov

Catalyst-Free Conditions: Methods that avoid the need for a catalyst are advantageous from both an economic and environmental standpoint. A catalyst-free condensation of sulfonamides with aldehydes has been developed using neutral Al₂O₃ as a recyclable dehydrating agent. rsc.org

Mechanochemistry: Solvent-free mechanochemical methods, which involve grinding solid reactants together, represent a significant advance in green synthesis. bohrium.com This technique has been successfully applied to produce sulfonamides via a one-pot, two-step procedure from disulfides. bohrium.com

Alternative Reagents: The use of stable and less hazardous starting materials is a key aspect of green chemistry. DABSO (a stable DABCO-sulfur dioxide adduct) has been used as an ideal sulfur source, and sulfonyl fluorides are being explored as more stable alternatives to sulfonyl chlorides. thieme-connect.comacs.org

The table below highlights some green synthetic strategies applicable to sulfonamide synthesis.

| Green Strategy | Example Application | Advantages | Reference |

| Green Solvent | Ultrasound-assisted synthesis in H₂O | Avoids organic solvents, fast reaction times | nih.gov |

| Dehydrating Agent | Neutral Al₂O₃ in catalyst-free condensation | Reusable agent, simple procedure, high purity | rsc.org |

| Mechanochemistry | Solvent-free synthesis from disulfides using NaOCl·5H₂O | Eliminates bulk solvents, cost-effective | bohrium.com |

| Alternative Reagent | DABSO as a sulfur dioxide source | Stable, air-resistant, avoids toxic reagents | thieme-connect.com |

Challenges in Achieving High Yields and Selectivity

Despite advances in synthetic methodology, achieving high yields and excellent selectivity remains a significant hurdle in the synthesis of complex sulfonamides. acs.org The inherent chemical properties of the sulfonamide group and its precursors can lead to several challenges.

One major issue is the high reactivity of traditional reagents like sulfonyl chlorides. Their instability and reactivity can lead to poor selectivity when multiple nucleophiles are present in the substrate, a common scenario in complex molecule synthesis. acs.org This can result in a mixture of products that are difficult to separate, ultimately lowering the yield of the desired compound.

Conversely, more stable precursors like sulfonyl fluorides suffer from reduced reactivity. acs.org Driving reactions with these substrates to completion often requires harsh conditions, such as high temperatures or the use of strong bases, which can be incompatible with sensitive functional groups elsewhere in the molecule. acs.orgacs.org While Lewis acid activation, for instance with calcium triflimide [Ca(NTf₂)₂], can promote the reaction under milder conditions, finding the right balance of reactivity and stability is crucial. acs.org

Furthermore, the reduced nucleophilicity of the sulfonamide nitrogen compared to alkylamines poses a significant challenge for C-N cross-coupling reactions, which are often used to build complex structures. thieme-connect.com This can lead to low yields or require highly specialized and expensive catalytic systems. The synthesis of heteroaryl sulfonamides, in particular, can be problematic, with many standard methods proving unproductive and resulting in yields below 10%. researchgate.net Overcoming these challenges requires the continued development of novel reagents and catalytic systems that offer both high reactivity and broad functional group tolerance under mild conditions. thieme-connect.comresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Cyclohexylmethanesulfonamide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained. copernicus.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound displays characteristic signals for the protons of the cyclohexyl ring and the methyl group of the methanesulfonyl moiety.

The proton on the nitrogen of the sulfonamide group (N-H) typically appears as a broad signal due to chemical exchange and quadrupole effects from the adjacent nitrogen atom. oup.com The protons on the cyclohexyl ring exhibit complex splitting patterns due to spin-spin coupling between adjacent, non-equivalent protons. These multiplets are generally found in the upfield region of the spectrum. The methyl protons of the methanesulfonyl group appear as a distinct singlet in the downfield region, a result of the deshielding effect of the electron-withdrawing sulfonyl group.

A hypothetical ¹H NMR data table for this compound is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | ~4.5-5.5 | broad singlet | - | 1H |

| CH (cyclohexyl, attached to N) | ~3.0-3.5 | multiplet | - | 1H |

| CH₂ (cyclohexyl) | ~1.0-2.0 | multiplet | - | 10H |

| CH₃ (sulfonyl) | ~2.8-3.0 | singlet | - | 3H |

Note: The exact chemical shifts can vary depending on the solvent and concentration. washington.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom.

The carbon atom of the methyl group attached to the sulfonyl group appears in the downfield region. The carbons of the cyclohexyl ring give rise to several signals in the upfield region, with the carbon atom directly bonded to the nitrogen atom appearing at a lower field due to the deshielding effect of the nitrogen.

A representative ¹³C NMR data table for this compound is as follows:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH (cyclohexyl, attached to N) | ~50-60 |

| CH₂ (cyclohexyl) | ~24-35 |

| CH₃ (sulfonyl) | ~40-45 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. washington.edu

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the molecule. github.io

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. sdsu.edu For this compound, this would show correlations between the different protons on the cyclohexyl ring, helping to trace the spin systems within the ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the methine proton on the cyclohexyl ring would correlate with the signal for the carbon atom to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduwisc.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. In this compound, HMBC correlations could be observed between the methyl protons and the sulfonyl carbon, and between the cyclohexyl protons and the carbons within the ring as well as the sulfonyl carbon.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions. limblecmms.comavtreliability.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. sitp.ac.cnpressbooks.pub The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups.

Key vibrational modes for this compound include:

N-H Stretch : A peak in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration. nih.gov Its position and shape can provide insights into hydrogen bonding.

C-H Stretches : The stretching vibrations of the C-H bonds in the cyclohexyl and methyl groups appear in the range of 2850-3000 cm⁻¹. nih.gov

S=O Stretches : The sulfonyl group exhibits two characteristic and strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

S-N Stretch : The stretching vibration of the sulfur-nitrogen bond is usually observed in the 900-1100 cm⁻¹ region.

A summary of expected FTIR absorption bands is provided in the table below:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| S=O Asymmetric Stretch | 1350-1300 | Strong |

| S=O Symmetric Stretch | 1160-1120 | Strong |

| S-N Stretch | 900-1100 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. edinst.com While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. reddit.com

For this compound, Raman spectroscopy would be particularly useful for observing:

S=O Bending and Stretching Modes : The symmetric S=O stretch is often strong in the Raman spectrum.

C-S Stretch : The carbon-sulfur bond stretch, which can be weak in the IR spectrum, may show a more prominent peak in the Raman spectrum.

Skeletal Vibrations : The vibrations of the cyclohexyl ring skeleton can be effectively probed by Raman spectroscopy.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, aiding in its structural confirmation and the study of intermolecular interactions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. libretexts.orgazooptics.combspublications.net When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is directly related to the energy difference between these electronic states. azooptics.com

For this compound, which is a colorless compound, any significant absorption is expected to occur in the ultraviolet region of the spectrum, typically between 190 and 380 nm. bspublications.net The primary chromophore in this molecule is the sulfonamide group (-SO₂NH-). The electronic transitions associated with this group would likely be of the n → σ* type, involving the non-bonding electrons on the oxygen and nitrogen atoms, and σ → σ* transitions associated with the sigma bonds in the molecule. rcsb.org

While specific UV-Vis spectral data for this compound is not extensively detailed in the available literature, the spectrum would be characterized by its wavelength of maximum absorbance (λmax) and molar absorptivity (ε). The λmax provides information about the energy of the electronic transition, while the molar absorptivity is a measure of the probability of that transition occurring. In related sulfonamide compounds, such as sulfanilamide (B372717), the UV spectrum shows characteristic absorption peaks that are influenced by the molecular structure and solvent polarity. For instance, pure sulfanilamide exhibits a maximum absorbance peak at 262 nm. jocpr.com The presence of the cyclohexyl group in this compound would influence the electronic environment of the sulfonamide chromophore, potentially causing a shift in the λmax compared to simpler sulfonamides.

A hypothetical UV-Vis spectrum for this compound would likely show a primary absorption band in the far UV region. The precise position and intensity of this band would be valuable for confirming the presence of the sulfonamide functional group and for quantitative analysis.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Orbitals | Expected Wavelength Region |

|---|---|---|

| σ → σ* | σ bonding to σ antibonding | Far UV (<200 nm) |

| n → σ* | Non-bonding to σ antibonding | UV (200-400 nm) |

X-ray Crystallography for Crystalline Structure Determination

A hypothetical crystal structure of this compound would reveal the conformation of the cyclohexyl ring (likely in a chair conformation) and the geometry around the sulfur atom, which is expected to be tetrahedral. The crystal system, space group, and unit cell dimensions would be determined, providing a unique fingerprint for this crystalline form.

Table 2: Potential Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Bond Lengths (e.g., S=O, S-N, S-C) | Precise distances between bonded atoms |

| Bond Angles (e.g., O-S-O, N-S-C) | Angles between adjacent bonds |

| Hydrogen Bonding Network | Intermolecular interactions governing crystal packing |

Application of Advanced Characterization Methods for Related Sulfonamide Systems

While specific data for this compound using certain advanced techniques may be limited, the application of these methods to other sulfonamide systems provides valuable insights into the type of information that can be obtained.

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the electron-sample interactions. SEM is particularly useful for characterizing the morphology, or shape and size, of crystalline materials.

In the study of sulfonamides, SEM has been used to investigate the morphology of sulfanilamide crystals. jocpr.com These studies reveal that the crystals have well-defined faces. jocpr.com Furthermore, SEM has been employed to observe the effects of sulfonamide derivatives on the morphology of bacterial cells, showing changes such as wrinkled and irregular surfaces, which can help elucidate the mechanism of antibacterial action. nih.gov For this compound, SEM analysis would provide detailed images of its crystalline habit, particle size distribution, and surface features.

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase, and degree of crystallinity. nih.gov Powder XRD (PXRD) is commonly used to analyze polycrystalline samples. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline phase. nih.gov

XRD has been extensively used to study various sulfonamide compounds. acs.orgacs.orgnih.gov These studies have identified different polymorphic forms of sulfonamides, which are different crystalline structures of the same compound. nih.gov Each polymorph can have distinct physical properties. For this compound, XRD would be essential for identifying its crystalline phase, assessing its purity, and determining its degree of crystallinity. The diffraction pattern could also be used to monitor any phase transformations that might occur under different conditions.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. mdpi.comnanoscientific.org It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. AFM can be used to characterize surface roughness and other topographical features at the nanoscale. mdpi.com

In the context of sulfonamides, AFM has been used to study the protective films formed by sulfonamide-based corrosion inhibitors on metal surfaces. researchgate.net These studies have shown that the presence of the sulfonamide leads to a smoother surface, indicating the formation of a protective layer. researchgate.net AFM has also been used to characterize the surface of polymer films containing sulfonamides. researchgate.net For this compound, AFM could be used to analyze the surface of its crystals, providing detailed information about surface defects, growth patterns, and roughness, which can be important for its dissolution and bioavailability.

Table 3: Summary of Advanced Characterization Techniques for Sulfonamides

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| SEM | Surface morphology, particle size and shape. jocpr.comnih.gov | Characterization of crystalline form and particle distribution. |

| XRD | Crystal structure, phase identification, crystallinity. acs.orgnih.gov | Phase identification, purity assessment, and structural analysis. |

| AFM | Surface topography, roughness, and nanoscale features. researchgate.netmdpi.com | Analysis of crystal surface properties and potential film formation. |

Computational Chemistry and Theoretical Investigations of Cyclohexylmethanesulfonamide

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is a workhorse for calculating a wide range of molecular properties, including geometric and electronic structures. mdpi.comsioc-journal.cn DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity. mdpi.comdiva-portal.org

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of Cyclohexylmethanesulfonamide focuses on identifying the most stable arrangements of its atoms. The cyclohexane (B81311) ring is known to adopt several conformations, with the "chair" form being the most stable due to minimal angle and torsional strain. libretexts.org In this chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). libretexts.org

For this compound, the methanesulfonamide (B31651) group (-NHSO₂CH₃) can be in either the equatorial or axial position. The equatorial conformation is generally more stable to avoid steric hindrance known as 1,3-diaxial interactions, which occur when the axial substituent clashes with the axial hydrogens on the same side of the ring. utexas.edu The energy difference between these conformers can be calculated to determine their relative populations at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Stability |

| Chair | Equatorial | 0.0 | Most Stable |

| Chair | Axial | +1.8 - +2.5 | Less Stable |

| Twist-Boat | - | ~5.5 | Unstable Intermediate |

| Boat | - | ~7.0 | Unstable Intermediate |

| Half-Chair | - | ~10.8 | Transition State |

Note: Energy values are illustrative, based on typical values for monosubstituted cyclohexanes.

The chair conformation is the lowest energy state. The molecule rapidly interconverts between the two chair forms via a "ring flip," passing through higher-energy transition states like the half-chair. libretexts.org At room temperature, the equilibrium mixture is dominated by the chair conformation with the substituent in the more stable equatorial position. libretexts.org

DFT is a crucial tool for mapping out the mechanisms of chemical reactions. By calculating the potential energy surface, chemists can identify the lowest-energy path from reactants to products, which involves characterizing intermediates and transition states. solubilityofthings.com The transition state is the highest energy point along the reaction coordinate and represents the energy barrier, or activation energy, that must be overcome for the reaction to proceed. solubilityofthings.comnih.gov

For this compound, a hypothetical study could investigate its synthesis or degradation pathways. For instance, the reaction pathway for the N-alkylation or N-acylation of the sulfonamide nitrogen could be explored. DFT calculations would model the approach of the electrophile, the formation of new bonds, and the breaking of old ones. The structures and energies of the transition states would be calculated to determine the reaction's feasibility and rate. osti.govnih.gov

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |

| Step 1 | N-deprotonation | 15.2 |

| Step 2 | Nucleophilic attack on an alkyl halide | 22.5 |

| Step 3 | Product release | 5.1 |

Note: These values are for a hypothetical reaction and serve as an example of data generated from DFT studies.

Conformational Analysis and Stability

Molecular Modeling and Simulation Approaches

While DFT provides detailed electronic information, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over a period of time, providing a "movie" of molecular motion. mdpi.com This technique is invaluable for exploring the full conformational landscape of a flexible molecule like this compound. nih.gov By simulating the molecule in a solvent environment, MD can capture the transitions between different conformations, including the chair-to-chair ring flip of the cyclohexane moiety. biorxiv.orgfrontiersin.org These simulations help in understanding how the molecule behaves in a more realistic, dynamic setting compared to the static pictures from energy minimization. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov This technique is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. jscimedcentral.com Docking algorithms sample many possible binding poses and use a scoring function to rank them based on predicted binding affinity. nih.gov

For this compound, a docking study would require a hypothesized protein target, such as an enzyme or receptor where sulfonamides are known to be active. The study would place the this compound molecule into the protein's active site and predict its most likely binding mode. researchgate.net The results would highlight key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. jscimedcentral.comelifesciences.org

Table 3: Example of Theoretical Docking Results for this compound

| Protein Target (Hypothetical) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | -7.5 | His94, Thr199, Thr200 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -8.2 | Arg513, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

Note: The targets and results are illustrative to demonstrate the output of a docking study.

Molecular Dynamics Simulations for Conformational Sampling

Quantitative Structure-Activity Relationship (QSAR) Studies (theoretical aspects of chemical structure-activity relationships)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govwikipedia.org The goal of QSAR is to develop a statistical correlation that can predict the activity of new, unsynthesized compounds. longdom.org This is achieved by calculating a set of molecular descriptors—numerical values that encode the physicochemical properties of the molecules—and correlating them with experimental activity data. mdpi.com

A theoretical QSAR study involving this compound would begin with a dataset of structurally similar sulfonamides with known biological activities. Various molecular descriptors would be calculated for each molecule. These descriptors fall into several categories:

Electronic: Describing the distribution of electrons (e.g., dipole moment, partial charges).

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area). slideshare.net

Lipophilicity: Describing the molecule's affinity for fatty versus aqueous environments (e.g., LogP). slideshare.net

Topological: Describing the connectivity of atoms in the molecule.

Statistical methods are then used to build a mathematical equation that links a combination of these descriptors to the observed activity. mdpi.com

Table 4: Examples of Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogues

| Descriptor Type | Descriptor Name | Description |

| Lipophilicity | LogP | Partition coefficient between octanol (B41247) and water. |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity. |

| Steric | Molar Volume | The volume occupied by one mole of the substance. |

| Topological | Wiener Index | A distance-based index of molecular branching. |

| H-Bonding | H-Bond Donors/Acceptors | Count of hydrogen bond donor and acceptor sites. |

Application of Machine Learning and Artificial Intelligence in De Novo Design and Synthetic Route Planning

The integration of machine learning (ML) and artificial intelligence (AI) has marked a paradigm shift in computational chemistry, offering powerful tools for the de novo design of novel molecules and the strategic planning of their synthetic routes. nih.govmdpi.com These technologies are moving the field from traditional library screening to generative and predictive modeling, enabling the exploration of vast chemical spaces to identify compounds with desired properties. schrodinger.com For a target such as this compound, these computational approaches hold the potential to accelerate the discovery of analogs with enhanced efficacy or to devise more efficient synthetic pathways.

In the context of designing analogs of this compound, a generative model could be fine-tuned on a dataset of known sulfonamides with desirable biological activity. This process, often coupled with reinforcement learning, allows the model to generate novel sulfonamide derivatives that are predicted to be active against a specific target. chemrxiv.orgethz.ch Studies have demonstrated the successful application of this approach to generate potent agonists for targets like the liver X receptor (LXR), where a significant percentage of the de novo designed sulfonamides were experimentally validated as active. chemrxiv.orgethz.ch

The table below illustrates the type of data that can be generated from a machine learning model tasked with designing novel sulfonamide-containing compounds. The properties are predicted by supplementary ML-based quantitative structure-activity relationship (QSAR) models.

Table 1: Exemplary Data from a Generative Model for Novel Sulfonamide Analogs

| Generated Molecule ID | SMILES Representation | Predicted Activity (IC50, nM) | Predicted LogP | Predicted Synthetic Accessibility Score |

|---|---|---|---|---|

| G-S-001 | c1ccc(cc1)S(=O)(=O)NCC2CCCCC2 | 55 | 3.2 | 2.5 |

| G-S-002 | O=S(=O)(NCc1ccccc1)C1CCCC1 | 120 | 2.8 | 2.1 |

| G-S-003 | CS(=O)(=O)Nc1ccc(cc1)C1CCCCC1 | 85 | 3.5 | 2.8 |

| G-S-004 | c1cc(C)c(S(=O)(=O)NCC2CC2)cc1 | 210 | 2.9 | 3.1 |

Table 2: Conceptual Output of an AI-Based Retrosynthesis Plan

| Target Molecule | Proposed Retron | Precursor Molecules | Proposed Reaction Type | Confidence Score |

|---|---|---|---|---|

| Cyclohexyl(methyl)sulfonamide | C-S Bond | Cyclohexylmethanesulfonyl chloride, Methylamine | Sulfonamide formation | 0.95 |

| Cyclohexyl(methyl)sulfonamide | C-N Bond | Cyclohexylmethane, N-methylsulfamoyl chloride | Radical sulfamoylation | 0.78 |

| Phenyl(cyclohexyl)sulfonamide | S-N Bond | Cyclohexylamine (B46788), Benzenesulfonyl chloride | Sulfonamide formation | 0.98 |

| Phenyl(cyclohexyl)sulfonamide | C-S Bond | Phenylmagnesium bromide, Cyclohexylsulfamoyl chloride | Grignard reaction | 0.65 |

Biochemical Interaction Mechanisms of Cyclohexylmethanesulfonamide Derivatives in Vitro Studies

Enzyme Inhibition Mechanism Investigations

Derivatives of cyclohexylmethanesulfonamide have been identified as potent inhibitors of various enzymes. Research into their inhibitory mechanisms reveals detailed molecular interactions responsible for the attenuation of enzyme activity.

Investigations have demonstrated that certain this compound derivatives exert their inhibitory effect by binding directly to the active site of an enzyme. This binding physically obstructs the entry of the natural substrate, thereby halting the enzyme's catalytic activity. For example, in studies of urease inhibitors, molecular docking simulations of derivatives have shown interactions with crucial residues within the enzyme's active site, effectively blocking substrate access. scielo.br This direct competition is a common mechanism for enzyme inhibition.

Allosteric regulation is a mechanism where a molecule binds to a site on the enzyme other than the active site, known as an allosteric site. units.it This binding event induces a conformational change in the enzyme that alters its activity. units.it This mode of regulation is a fundamental biological process for controlling enzyme function. nih.gov While the this compound scaffold has been explored for various inhibitory activities, specific examples of its derivatives acting as allosteric regulators are less commonly documented in publicly available research. However, this mechanism remains a plausible and attractive strategy for achieving inhibitor selectivity, as allosteric sites are often less conserved than active sites across enzyme families. mdpi.com

Kinetic analysis is essential for defining the precise mechanism of enzyme inhibition. numberanalytics.com These studies differentiate between competitive, non-competitive, and uncompetitive models.

Competitive Inhibition : The inhibitor binds only to the free enzyme at the active site, competing directly with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). nih.gov Some thioquinoline derivatives have been identified as competitive inhibitors of α-glucosidase. nih.gov

Non-Competitive Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the Vmax but does not change the Km. numberanalytics.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, which lowers both the Vmax and the Km. plos.org

Mixed Inhibition : The inhibitor can bind to both the enzyme and the enzyme-substrate complex, but with different affinities, affecting both Km and Vmax. Certain halo-substituted ester/amide derivatives have been shown to be mixed-type inhibitors of jack bean urease. nih.gov

The specific kinetic profile is dependent on the chemical structure of the this compound derivative and its target enzyme.

| Derivative Class | Target Enzyme | Inhibition Type | Kinetic Parameter (Ki) |

| Thioquinoline-benzohydrazide | α-glucosidase | Competitive | 18.0 µM |

| Halo-substituted ester/amide | Jack Bean Urease | Mixed-type | Not Specified |

Allosteric Regulation Studies

Protein Kinase Interaction Mechanisms of this compound Scaffolds

Protein kinases are a crucial family of enzymes in cellular signaling, and their dysregulation is linked to numerous diseases, making them important therapeutic targets. imrpress.com The this compound scaffold can be found in compounds designed as protein kinase inhibitors. These inhibitors often function by competing with adenosine (B11128) triphosphate (ATP) for the binding pocket in the kinase domain. mdpi.com The cyclohexyl group typically occupies a hydrophobic region of the pocket, while the sulfonamide group can form critical hydrogen bonds with the kinase's hinge region. This binding prevents ATP from accessing the site, thereby blocking the phosphorylation of substrate proteins and disrupting the signaling cascade. For example, inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) can prevent cell cycle progression by blocking the phosphorylation of the retinoblastoma protein (pRb). google.com

In Vitro Receptor Binding and Modulation Mechanisms

Beyond enzyme inhibition, this compound derivatives have been developed to interact with various cellular receptors. In vitro receptor binding assays are routinely used to quantify the affinity and selectivity of these compounds. nih.govnih.gov These assays often involve competitive binding, where the test compound's ability to displace a known radiolabeled or fluorescent ligand is measured to determine its inhibitory concentration (IC50) or binding affinity (Ki). nih.govmerckmillipore.com For instance, derivatives can be designed as modulators of nuclear receptors. thermofisher.com Binding to the ligand-binding domain of a nuclear receptor can either activate (agonism) or inhibit (antagonism) the receptor's function. The specific outcome is determined by the precise chemical interactions between the compound and the amino acid residues of the binding pocket, which dictates the receptor's final conformational state and its ability to interact with other proteins to regulate gene transcription. thermofisher.com

Applications of Cyclohexylmethanesulfonamide As a Molecular Scaffold in Chemical Sciences

Development of Chiral Ligands in Asymmetric Catalysis

The creation of effective chiral ligands is fundamental to asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. kpi.ua The cyclohexylmethanesulfonamide scaffold offers a robust and modifiable backbone for designing such ligands. The cyclohexane (B81311) ring provides a rigid stereochemical foundation, while the sulfonamide group can participate in metal coordination or establish secondary interactions that influence the chiral environment of the catalyst's active site.

A notable example is the development of N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, a bidentate ligand that has proven highly effective in the catalytic asymmetric addition of alkylzinc reagents to aldehydes. acs.orgnih.gov This ligand class, derived from 2-aminocyclohexanecarboxylic acid, demonstrates how the this compound motif can be integrated into a more complex structure to create a highly efficient chiral environment. acs.org The sulfonamide nitrogen and the oxazoline (B21484) nitrogen act as chelation points for the metal center, orienting the substrate and reagent to achieve high levels of stereocontrol. acs.orgresearchgate.net

Research findings have demonstrated the efficacy of this ligand in promoting the addition of diethylzinc (B1219324) to a variety of aliphatic aldehydes, consistently producing secondary alcohols with high enantiomeric excess (e.e.). acs.org The reactions are typically carried out at 0 °C and proceed over 20-40 hours to furnish the desired products in good yields. acs.org The performance of this ligand highlights the successful application of the this compound scaffold in creating a well-defined chiral pocket for catalysis. acs.orgfigshare.com

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|

| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 85 | 96 |

| 3-Phenylpropanal | 1-Phenyl-3-pentanol | 81 | 95 |

| n-Heptanal | 3-Nonanol | 75 | 96 |

| Isovaleraldehyde | 2-Methyl-4-hexanol | 68 | 95 |

Scaffold Design for Novel Chemical Libraries

In drug discovery and materials science, the generation of chemical libraries containing structurally diverse molecules is a cornerstone of the search for new leads. fortunejournals.comuomustansiriyah.edu.iq Diversity-oriented synthesis (DOS) aims to populate chemical space with a wide array of molecular architectures, moving beyond simple variations of substituents on a common core. souralgroup.comunits.itcam.ac.uk The this compound unit is an attractive scaffold for such libraries. Its inherent three-dimensionality, conferred by the non-planar cyclohexane ring, offers a distinct advantage over flat, aromatic scaffolds, allowing for more complex and specific interactions with biological targets. cam.ac.uk

The synthesis of libraries based on this scaffold can be achieved through combinatorial chemistry, where different building blocks are systematically combined. fortunejournals.comnih.gov The sulfonamide group and the cyclohexyl ring provide multiple points for chemical modification. For instance, starting with building blocks like N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride, a variety of substituents can be introduced to explore the surrounding chemical space. cymitquimica.com Solid-phase synthesis is a particularly powerful technique for library generation, as it simplifies the purification of intermediates and allows for high-throughput parallel synthesis. fortunejournals.comsouralgroup.com

A hypothetical combinatorial library design starting from a functionalized this compound scaffold could involve:

Variation on the Sulfonamide Nitrogen: Alkylation or arylation reactions to introduce a diverse set of R1 groups.

Functionalization of the Cyclohexyl Ring: Introduction of various R2 and R3 groups at different positions on the ring.

Modification of the Methyl Group: While less common, derivatization of the methyl group of the methanesulfonamide (B31651) could provide further diversity.

This strategy allows for the exponential generation of a large number of unique compounds from a small number of starting materials, a key principle of combinatorial chemistry. fortunejournals.com The resulting libraries of this compound derivatives can then be screened in high-throughput assays to identify compounds with desired biological or material properties. nih.gov

Integration into Advanced Functional Materials (Focus on synthetic incorporation and design)

Advanced functional materials are designed to possess specific physical, chemical, or biological properties, with applications ranging from ion-exchange resins to biomedical devices. kpi.uafrontiersin.org The incorporation of specific chemical moieties is key to tailoring these properties. The this compound scaffold can be integrated into larger polymeric structures to impart desired functionalities.

The synthetic versatility of the sulfonamide group is crucial for this purpose. Sulfonamide-containing monomers can be polymerized, or the sulfonamide group can be grafted onto existing polymer backbones. kpi.ua For example, the nitrogen atom of the this compound can act as a nucleophile to react with electrophilic sites on a polymer, or the cyclohexyl ring can be pre-functionalized with polymerizable groups like vinyl or acrylate (B77674) moieties.

A significant application for sulfonamide-containing polymers is in the creation of ion-exchange resins. rsc.orgdupont.com Strong acid cation exchange resins are often based on polymers functionalized with sulfonic acid groups. rsc.org While not a sulfonic acid itself, the methanesulfonamide group is highly polar and can participate in ion-binding. A patent describes anion exchange resins constructed by coupling a linker and an ion exchange group containing a sulfonamide and an amine to a polymer layer. google.com This demonstrates a strategy where the sulfonamide is part of a more complex functional group designed for specific ion interaction. The this compound scaffold could be synthetically incorporated into such systems, with the cyclohexyl group providing a robust, chemically stable spacer within the polymer matrix.

The general process for incorporating a functional monomer into a polymer involves two main routes:

Direct Polymerization: A this compound derivative containing a polymerizable group (e.g., a vinyl group on the cyclohexyl ring) is co-polymerized with other monomers (like styrene (B11656) and divinylbenzene) to form a cross-linked resin.

Post-Polymerization Modification: A pre-formed polymer with reactive sites (e.g., chloromethylated polystyrene) is treated with a this compound derivative, which chemically bonds the scaffold to the polymer matrix. rsc.org

These synthetic strategies enable the design of advanced materials where the specific properties of the this compound scaffold, such as its polarity and structural rigidity, are harnessed.

Role in Probing Biochemical Pathways for Research Purposes

Molecular probes are essential tools for studying complex biological systems. nih.govnih.gov They are designed to interact with specific biomolecules, such as enzymes, to report on their activity or to modulate their function, thereby helping to elucidate biochemical pathways. thno.orgrsc.org The this compound scaffold is well-suited for the design of such probes due to its synthetic tractability and the established biological activity of the broader sulfonamide class of compounds. nih.govtandfonline.com

Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases and proteases. jst.go.jp Structure-activity relationship (SAR) studies on different sulfonamide derivatives have shown that their inhibitory potency can be finely tuned by altering the substituents on the scaffold. nih.govresearchgate.netresearchgate.net This principle can be applied to design specific probes based on the this compound core. By systematically modifying the structure and measuring the effect on enzyme activity, researchers can map the chemical features required for potent and selective interaction with a target protein. researchgate.net

For example, a probe could be designed by attaching a reporter group (like a fluorophore or a biotin (B1667282) tag) to the this compound scaffold.

Fluorescent Probes: A fluorescent dye could be attached to the cyclohexyl ring. If the binding of the sulfonamide moiety to an enzyme's active site alters the chemical environment of the dye, a change in fluorescence can be observed, allowing for real-time monitoring of enzyme activity. thermofisher.com

Affinity-Based Probes: A biotin tag can be incorporated, allowing for the isolation of the target enzyme from complex biological mixtures (e.g., cell lysates) through affinity chromatography with avidin-coated beads. nih.gov

Activity-Based Probes (ABPs): The scaffold could be functionalized with a reactive "warhead," such as a sulfonate ester, which can form a covalent bond with a nucleophilic residue in an enzyme's active site. nih.gov This provides a powerful method for identifying active enzymes within a complex proteome.

The development of such probes based on the this compound scaffold provides a versatile platform for chemical biologists to investigate enzyme function and dysregulation in disease states. nih.govnih.gov

Future Directions and Emerging Research Avenues for Cyclohexylmethanesulfonamide

Advancements in Stereocontrol and Enantioselective Synthesis Methodologies

The synthesis of cyclohexylamine (B46788) derivatives, the core of Cyclohexylmethanesulfonamide, is a well-established area of research, with many methods available for creating these valuable structural motifs. nih.gov Future research will likely focus on achieving higher levels of stereocontrol, which is critical as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Emerging strategies in enantioselective synthesis that could be applied to this compound and its derivatives include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is a key area. For instance, palladium-catalyzed atroposelective hydroamination has been used to create axially chiral sulfonamides. figshare.com Similarly, chiral Pd-catalysts have been employed in the N-allylation of secondary sulfonamides to produce N-C axially chiral products with good enantioselectivity (up to 92% ee). nih.gov Adapting such catalytic systems could allow for the synthesis of specific, enantiopure C-N axially chiral versions of this compound derivatives. rsc.org

Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to metal-based systems. Organocatalysis has been successfully used in the atroposelective N-alkylation to access sulfonamides containing allene (B1206475) or allyl groups. rsc.org

Substrate-Controlled Synthesis: Methodologies that leverage the existing stereochemistry of a starting material to direct the formation of new stereocenters are becoming increasingly sophisticated. For example, the reaction of allylboronic acids with acyl hydrazones proceeds with very high syn selectivity, a principle that could be applied to precursors of this compound to control the stereochemistry of new derivatives. beilstein-journals.org

Photoredox Catalysis: Visible-light-enabled stereoselective synthesis is a rapidly growing field. It has been used for [4+2] cycloadditions to create highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govrsc.org The integration of a chiral phosphoric acid into such a system has shown promise for achieving good enantioselectivity. nih.govrsc.org

The application of these advanced stereocontrol methods would enable the programmed synthesis of a wide array of this compound stereoisomers, which is essential for exploring their structure-activity relationships in various chemical and biological contexts.

High-Throughput Synthesis and Screening Techniques for Derivative Discovery

To accelerate the discovery of novel compounds, high-throughput synthesis (HTS) and screening are indispensable tools. southampton.ac.uknih.gov These techniques allow for the rapid generation and evaluation of large, diversified libraries of molecules. chemrxiv.org For this compound, this approach would involve creating a library of derivatives by varying the substituents on either the cyclohexyl ring or the sulfonamide nitrogen.

A typical workflow for derivative discovery would be:

Library Synthesis: A focused library of this compound analogs would be synthesized. Modern flow synthesis methods can facilitate the rapid and eco-friendly production of primary, secondary, and tertiary sulfonamides, often yielding pure compounds without the need for extensive purification. acs.org The SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry reaction is another powerful tool, enabling library construction on a picomole scale, which is compatible with standard HTS robotics. chemrxiv.org

High-Throughput Screening (HTS): The synthesized library would then be screened against a specific target. For example, in a search for new enzyme inhibitors, a fluorogenic substrate assay could be used to measure the activity of each compound in the library. chemrxiv.org

Hit Identification and Confirmation: Compounds that show significant activity ("hits") are identified. These hits are then typically re-synthesized and purified on a larger scale to confirm their activity and rule out false positives that may have arisen from impurities in the initial screen. nih.gov

The data below illustrates a hypothetical high-throughput screening campaign for a sulfonamide library, demonstrating how hits are identified and prioritized for further investigation.

| Compound ID | Initial Screen (% Inhibition @ 10 µM) | Confirmed IC50 (µM) | Notes |

| CMS-001 | 85% | 1.2 | Potent Hit |

| CMS-002 | 12% | > 100 | Inactive |

| CMS-003 | 92% | 0.8 | Most Potent Hit |

| CMS-004 | 55% | 15.6 | Moderate Hit |

| CMS-005 | 88% | Not Re-synthesized | Lower Priority |

| CMS-006 | 4% | > 100 | Inactive |

This table is illustrative and does not represent real experimental data for this compound.

This approach, combining rapid parallel synthesis with automated screening, provides an efficient pathway to discover this compound derivatives with novel and desirable properties.

Synergistic Integration of Computational Predictions with Experimental Synthesis

The integration of computational chemistry with experimental synthesis is revolutionizing drug discovery and materials science. jbclinpharm.org By predicting molecular properties and reaction outcomes, computational models can guide and streamline laboratory work, saving significant time and resources. For this compound, this synergy could accelerate the design of derivatives with tailored properties.

Key areas where this integration is impactful include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. nih.govresearchgate.net For instance, DFT calculations can help understand the electronic structure of sulfonamides and predict the most likely sites for radical attack or electrophilic addition. researchgate.netrsc.org This insight allows chemists to select optimal reaction conditions and predict potential byproducts.

Property Prediction: Computational models can predict a range of physicochemical properties. Frontier Molecular Orbital (FMO) analysis can help determine a compound's reactivity; a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) often indicates higher reactivity. nih.govresearchgate.netmdpi.com Other properties like acidity, lipophilicity, and solubility can also be modeled to guide the design of analogs with improved characteristics. nih.gov

Virtual Screening: Before undertaking costly and time-consuming synthesis, large virtual libraries of this compound derivatives can be screened in silico. mdpi.com Docking studies can predict how well different derivatives might bind to a biological target, such as an enzyme's active site, allowing researchers to prioritize the most promising candidates for actual synthesis. mdpi.comresearchgate.net

The following table demonstrates the power of this synergistic approach, comparing computationally predicted values with experimentally determined results for a series of new sulfonamide derivatives.

| Compound Derivative | Predicted HOMO-LUMO Gap (eV) | Predicted Binding Affinity (Docking Score) | Experimental IC50 (µM) |

| Derivative 12a | 4.85 | -7.2 | 85.12 |

| Derivative 12b | 4.91 | -7.5 | 79.45 |

| Derivative 12c | 4.79 | -7.9 | 62.18 |

| Derivative 12d | 4.75 | -8.1 | 51.72 |

| Derivative 12e | 4.21 | -8.8 | 32.37 |

| Derivative 12f | 4.33 | -8.5 | 37.75 |

Data sourced from a study on benzotriazinone sulfonamides. mdpi.com

As shown, the compounds with the lowest predicted energy gaps (12e, 12f) and best docking scores were indeed the most potent inhibitors experimentally, validating the predictive power of the computational models. mdpi.com

Exploration of Unconventional Reactivity and Transformations of the Sulfonamide Group

The sulfonamide functional group is generally considered to be chemically robust and relatively unreactive. wikipedia.orgresearchgate.net This stability is often an asset, particularly in medicinal chemistry. However, recent research has begun to treat the sulfonamide not as a terminal functional group, but as a versatile synthetic handle that can undergo novel transformations. nih.govchemrxiv.orgsemanticscholar.org Applying these emerging methods to this compound could unlock completely new synthetic pathways.

Future research will likely focus on the controlled cleavage and functionalization of the sulfonamide's sulfur-nitrogen (S-N) bond. Key strategies include:

Reductive Cleavage: Mild and general methods have been developed to reductively cleave the N-S bond of secondary sulfonamides to generate amines and sulfinates. nih.govchemrxiv.orgsemanticscholar.org This transformation effectively deconstructs the sulfonamide, allowing for the subsequent functionalization of both the amine and sulfur-containing fragments. semanticscholar.org

Photocatalytic Activation: Visible light-mediated reactions can activate the N-S bond. acs.org This approach can generate sulfonyl radical intermediates from sulfonamides, which can then be used in a variety of coupling reactions. acs.org For example, a catalyst-free method using visible light has been shown to achieve the arylation of sulfonamides with boronic acids via N-S bond cleavage. rsc.org Similar conditions have also been used for the deprotection of sulfonamides. organic-chemistry.org

Unusual Cyclizations: In sterically crowded molecular environments, the sulfonamide group can participate in unexpected reactions. For instance, under certain oxidizing conditions, a sulfonamide can be reduced to a sulfinamide, a transformation that runs counter to typical functional group reactivity. psu.edursc.org

The table below summarizes some of these unconventional reactions, highlighting the conditions used and the resulting transformations.

| Reaction Type | Reagents/Conditions | Transformation | Reference |

| Reductive N-S Cleavage | P(NMe2)3, Ethyl benzoylformate, BTMG | R-SO2-NHR' → R-SO2H + R'-NH2 | nih.govsemanticscholar.org |

| Photocatalytic Arylation | Visible Light (407 nm), Boronic Acid | R-SO2-NHR' → R-SO2-Ar | rsc.org |

| Photocatalytic Deprotection | Visible Light (407 nm), Na-formate, Thiol | R-SO2-NHR' → R'-NH2 | organic-chemistry.org |

| Hydrolytic Cleavage | Ceria (CeO2) catalyst | Ar-SO2-NH-R → Ar-SO3H + R-NH2 | acs.org |

Exploring these reactions with this compound could provide novel methods for its late-stage functionalization, enabling the creation of complex derivatives from a simple starting material.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (focused on fundamental chemical principles)

The sulfonamide group is a cornerstone of medicinal chemistry, and its fundamental chemical properties are central to its biological functions. researchgate.netannualreviews.org Interdisciplinary research focusing on these principles, rather than specific therapeutic outcomes, can provide deep insights into molecular recognition and interaction. This compound serves as an excellent model system for such fundamental studies.

Future research at the chemistry-biology interface will likely investigate:

Bioisosterism: The sulfonamide group is often used as a bioisostere for the carboxylic acid group. nih.govdrughunter.com While they share geometric and hydrogen-bonding features, their electronic properties differ significantly; sulfonamides are much weaker acids. drughunter.com Detailed studies using derivatives of this compound could systematically probe how these differences in acidity and electron density affect binding to biological macromolecules. tandfonline.com Acyl sulfonamides, which more closely mimic the acidity of carboxylic acids, represent a particularly interesting class for comparison. drughunter.comuvic.ca

Protein-Ligand Interactions: The sulfonamide moiety engages in specific, well-defined interactions within protein binding pockets. The deprotonated sulfonamide nitrogen can coordinate to metal ions like the zinc in carbonic anhydrase, while the sulfonyl oxygens act as crucial hydrogen bond acceptors. researchgate.netacs.org High-resolution structural studies (e.g., X-ray crystallography) of this compound derivatives bound to model proteins could precisely map these interactions and reveal the binding contributions of each atom in the functional group. acs.org

Metabolic Stability: N-substituted sulfonamides are typically metabolically robust. researchgate.net Understanding the fundamental chemical principles that govern this stability is crucial. By creating a library of this compound derivatives and studying their transformations with metabolizing enzymes or mimics, researchers can build predictive models for metabolic fate based on chemical structure.

This fundamental research, grounded in the principles of physical organic chemistry, is essential for the rational design of future molecules, whether they are intended as drugs, probes, or materials. acs.org

Q & A

Q. What are the established synthetic routes for preparing cyclohexylmethanesulfonamide, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via nucleophilic substitution using cyclohexylmethanesulfonyl chloride and ammonia/amines. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane, THF) to avoid hydrolysis of sulfonyl chloride intermediates .

- Temperature control : Maintain 0–25°C during ammonia addition to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

- Yield optimization : Continuous flow processes in industrial settings improve efficiency and scalability .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Essential methods include:

- Spectroscopy : H/C NMR to confirm sulfonamide group presence and cyclohexyl substitution patterns .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- Chromatography : HPLC with UV detection to assess purity (>98%) and identify impurities .

- Elemental analysis : Confirms C, H, N, S stoichiometry .

Q. What are the common chemical transformations of this compound in organic synthesis?

Key reactions include:

- Oxidation : Forms sulfonic acids or sulfoxides using KMnO in acidic/neutral media .

- Reduction : Lithium aluminum hydride (LiAlH) yields amines or alcohols .

- N-substitution : Alkylation/acylation at the sulfonamide nitrogen with alkyl halides or acyl chlorides . Table 1 summarizes reaction outcomes:

| Reaction Type | Products | Key Conditions |

|---|---|---|

| Oxidation | Sulfonic acids | KMnO, HSO |

| Reduction | Amines | LiAlH, anhydrous ether |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced bioactivity?

SAR strategies involve:

- Substituent modification : Introducing electron-withdrawing groups on the cyclohexyl ring to modulate lipophilicity and target binding .

- Steric effects : Bulkier substituents (e.g., neopentyl) improve antiplasmodial activity (IC = 1.34 µM vs. 5.82 µM for cyclopentyl analogues) .

- In silico modeling : Molecular docking to predict interactions with enzymes like JAK kinases or plasmodial targets .

Q. What mechanistic assays are suitable for elucidating the biological activity of this compound derivatives?

- Kinase inhibition assays : Measure IC values against JAK family kinases using ATP-competitive binding assays .

- Antiplasmodial activity : In vitro parasite growth inhibition assays (e.g., against Plasmodium falciparum 3D7 strain) .

- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of this compound-based compounds?

- Animal models : Rodent studies to determine bioavailability, half-life, and metabolic pathways (e.g., CYP450-mediated oxidation) .

- Dose-ranging : Establish maximum tolerated dose (MTD) via incremental dosing in BALB/c mice .

- Toxicity endpoints : Monitor liver/kidney function markers (ALT, creatinine) and histopathology .

Q. How can contradictory data in reaction yields or bioactivity be systematically addressed?

- Reproducibility checks : Validate protocols using standardized reagents and equipment (e.g., anhydrous solvents, inert atmosphere) .

- Statistical analysis : Apply ANOVA or t-tests to compare batch-to-batch variability .

- Meta-analysis : Review literature for confounding factors (e.g., solvent polarity in sulfonamide reactions) .

Methodological Recommendations

- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, drying time) in supplementary materials .

- Data transparency : Share raw NMR/MS files in repositories like Zenodo for peer validation .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.